molecular formula C4H10NaO4P B590299 Diethyl Phosphate-13C4 Sodium Salt CAS No. 1329613-90-2

Diethyl Phosphate-13C4 Sodium Salt

Cat. No.: B590299
CAS No.: 1329613-90-2
M. Wt: 180.053
InChI Key: GUCVHDYRKMSBOJ-UJNKEPEOSA-M
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Preparation Methods

The preparation of Diethyl Phosphate-13C4 Sodium Salt involves several steps:

Chemical Reactions Analysis

Diethyl Phosphate-13C4 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different phosphate derivatives.

    Reduction: It can also be reduced, although this is less common.

    Substitution: this compound can participate in substitution reactions, where one of its ethyl groups is replaced by another substituent.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

Diethyl Phosphate-13C4 Sodium Salt is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Diethyl Phosphate-13C4 Sodium Salt involves its incorporation into biological molecules, allowing researchers to track its movement and transformation within biological systems. The labeled phosphate group can be monitored using various analytical techniques, providing insights into metabolic pathways and enzyme interactions .

Comparison with Similar Compounds

Diethyl Phosphate-13C4 Sodium Salt is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound stands out due to its specific use in isotopic labeling, which provides a powerful tool for detailed scientific analysis.

Properties

IUPAC Name

sodium;di(1,2-13C2)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCVHDYRKMSBOJ-UJNKEPEOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)([O-])OCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]OP(=O)([O-])O[13CH2][13CH3].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NaO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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